molecular formula C23H24N2O2 B040079 BRN 3630997 CAS No. 124069-13-2

BRN 3630997

Numéro de catalogue: B040079
Numéro CAS: 124069-13-2
Poids moléculaire: 361.4 g/mol
Clé InChI: GCQYAODWNSJCJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BRN 3630997 (CAS No. 6307-83-1) is a brominated aromatic compound with the molecular formula C₇H₄BrNO₄ and a molecular weight of 246.02 g/mol. Structurally, it features a benzoic acid backbone substituted with bromine and nitro functional groups. This compound exhibits moderate solubility in aqueous solutions (0.199 mg/mL, 0.000807 mol/L) and low skin permeability (-6.09 cm/s), classifying it as a "soluble" substance . Its synthesis involves a catalytic reaction using Tin(II) chloride in a mixture of ethanol and hydrochloric acid, achieving a high yield of 94% under optimized conditions (50°C, 2 hours) .

Propriétés

Numéro CAS

124069-13-2

Formule moléculaire

C23H24N2O2

Poids moléculaire

361.4 g/mol

Nom IUPAC

2,6-bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol

InChI

InChI=1S/C23H23NO3/c25-19-12-6-4-10-16(19)18-14-21(27)22(15-8-2-1-3-9-15)23(24-18)17-11-5-7-13-20(17)26/h1-13,18,21-27H,14H2

Clé InChI

GCQYAODWNSJCJU-UHFFFAOYSA-N

SMILES

C1C(C(C(NC1C2=CC=CC=C2O)C3=CC=CC=C3O)C4=CC=CC=C4)O

SMILES canonique

C1C(C(C(NC1C2=CC=CC=C2O)C3=CC=CC=C3O)C4=CC=CC=C4)O

Synonymes

2,6-Bis(2-hydroxyphenyl)-3-phenyl-4-piperidinamine

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the Mannich reaction, where an aldehyde, an amine, and a ketone are reacted to form the piperidine ring. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols and amines.

Applications De Recherche Scientifique

2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mécanisme D'action

The mechanism of action of 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with various receptors and enzymes, modulating their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

BRN 3630997 belongs to a class of brominated nitrobenzoic acid derivatives. Below, it is compared to three structurally related compounds based on data from synthesis, physicochemical properties, and functional attributes.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) Similarity Score Key Functional Groups
BRN 3630997 6307-83-1 C₇H₄BrNO₄ 246.02 0.199 Reference Bromine, Nitro, Carboxylic Acid
3-Bromo-4-methyl-5-nitrobenzoic acid 34545-20-5 C₈H₆BrNO₄ 260.05 0.215 0.95 Bromine, Nitro, Methyl, Carboxylic Acid
5-Bromo-2-nitrobenzoic acid 6322-10-7 C₇H₄BrNO₄ 246.02 0.185 0.90 Bromine, Nitro, Carboxylic Acid
2-Bromo-4-nitrobenzoic acid 207511-15-3 C₇H₄BrNO₄ 246.02 0.210 0.88 Bromine, Nitro, Carboxylic Acid

Key Findings :

Structural Similarities :

  • All compounds share a brominated nitrobenzoic acid core. The highest similarity (0.95) is observed with 3-Bromo-4-methyl-5-nitrobenzoic acid (CAS 34545-20-5), which includes an additional methyl group enhancing hydrophobicity .

Solubility Trends :

  • The methyl-substituted analog (CAS 34545-20-5) exhibits slightly higher solubility (0.215 mg/mL) compared to BRN 3630997, likely due to steric effects altering crystal packing .

Synthetic Efficiency :

  • BRN 3630997 is synthesized with a 94% yield under Tin(II) chloride catalysis, outperforming traditional methods for brominated analogs that often require harsher conditions (e.g., bromine gas or elevated temperatures) .

Table 2: Application and Stability Comparison

Compound Thermal Stability (°C) Reactivity with Nucleophiles Potential Applications
BRN 3630997 180–200 Moderate Pharmaceutical intermediates, sensors
3-Bromo-4-methyl-5-nitrobenzoic acid 190–210 Low Organic synthesis, agrochemicals
5-Bromo-2-nitrobenzoic acid 170–190 High Dyes, corrosion inhibitors

Critical Analysis of Research Findings

Divergent Reactivity :

  • BRN 3630997’s moderate nucleophilic reactivity contrasts with the high reactivity of 5-Bromo-2-nitrobenzoic acid (CAS 6322-10-7), attributed to positional isomerism affecting electron-withdrawing effects .

Regulatory Considerations :

  • emphasizes the need for rigorous structural elucidation (e.g., IR spectroscopy, crystallography) for brominated pharmaceuticals, ensuring batch consistency and safety—a critical factor for BRN 3630997 if used in drug formulations .

Limitations in Current Data: No in vivo or clinical data are available for BRN 3630997, limiting insights into its pharmacokinetics or toxicity. This gap necessitates further studies aligned with ICH guidelines for biologics .

Q & A

Q. How to address ethical challenges in cross-disciplinary studies involving BRN 3630997 (e.g., dual-use research)?

  • Answer : Conduct risk-benefit analysis during institutional review board (IRB) evaluations. Adhere to the Chemical Weapons Convention (CWC) guidelines for toxicology research. Implement data access controls for sensitive findings .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.